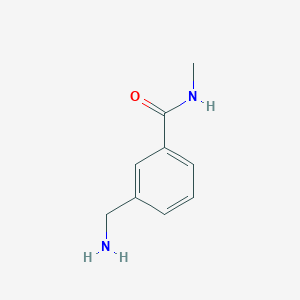

3-(aminomethyl)-N-methylbenzamide

Description

Contextualization within Benzamide (B126) Derivatives in Chemical Sciences

Benzamide derivatives constitute a broad and significant class of organic compounds that are extensively utilized in pharmaceutical research and development. The core benzamide structure, a benzene (B151609) ring attached to an amide functional group, is a common feature in a multitude of biologically active molecules. These compounds exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. walshmedicalmedia.com

The versatility of the benzamide scaffold stems from the relative ease with which the benzene ring and the amide group can be functionalized. This allows for the systematic modification of the molecule's steric and electronic properties to optimize its interaction with biological targets. For instance, substitutions on the aromatic ring can significantly influence the compound's solubility, reactivity, and ability to bind to enzymes or receptors. The amide group itself is a crucial pharmacophore, capable of forming hydrogen bonds, which are pivotal for molecular recognition processes in biological systems.

Significance as a Foundational Scaffold in Medicinal Chemistry and Chemical Biology

The specific structure of 3-(aminomethyl)-N-methylbenzamide, with its reactive aminomethyl and N-methylamide groups, makes it a particularly valuable scaffold in the design of new therapeutic agents. A scaffold in medicinal chemistry refers to a core molecular framework upon which various functional groups can be systematically built to create a library of related compounds for biological screening. The dual functionality of this compound allows for a diverse range of chemical transformations, enabling chemists to explore a wide chemical space in the quest for new drugs.

Its hydrochloride salt is noted as a versatile scaffold due to its combination of hydrophilic (the charged amine) and lipophilic (the aromatic ring) properties. This balance is often crucial for the pharmacokinetic profile of a drug candidate. Research has identified this scaffold as a key intermediate in the development of enzyme inhibitors. For example, derivatives have been investigated as potential inhibitors of histone deacetylases (HDACs), nicotinamide (B372718) N-methyltransferase (NNMT), and potentially as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). The ability to inhibit such enzymes is a promising strategy for the treatment of various diseases, including cancer and metabolic disorders.

The broader aminobenzamide scaffold has proven to be a valid framework for developing inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for managing diabetes. nih.gov The aminomethyl group provides a key interaction point, while modifications on the benzamide portion allow for the fine-tuning of potency and selectivity.

Overview of Contemporary Research Trajectories for Aminomethylbenzamide Analogues

Current research continues to leverage the aminomethylbenzamide scaffold to develop novel bioactive compounds. A significant area of investigation is in the field of oncology, particularly in the development of enzyme inhibitors.

One research direction focuses on the synthesis of tyrosine kinase inhibitors . A study detailed the design and synthesis of new compounds using a 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker. nih.gov The resulting analogues showed potent inhibitory activity against several receptor tyrosine kinases, with some compounds exhibiting high potency against the Epidermal Growth Factor Receptor (EGFR). nih.gov

Another major trajectory is the development of histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in the regulation of gene expression and are important targets in cancer therapy. psu.edu Researchers have synthesized a series of N-substituted benzamide derivatives based on the structure of known HDAC inhibitors, leading to compounds with significant anti-proliferative activity. researchgate.net Specifically, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent and highly selective inhibitors of the HDAC6 isoform. nih.gov

Furthermore, the development of inhibitors for other enzyme classes remains an active area. Novel N-substituted aminobenzamide scaffolds have been designed and synthesized to target the dipeptidyl peptidase-IV (DPP-IV) enzyme . nih.gov In a separate line of research, sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in thrombosis, inflammation, and cancer. nih.gov

These examples underscore the continued importance of the aminomethylbenzamide core in contemporary medicinal chemistry. The ability to readily synthesize a variety of analogues allows researchers to systematically probe structure-activity relationships and develop highly potent and selective inhibitors for a range of important biological targets.

Properties

IUPAC Name |

3-(aminomethyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZORFNLDLXHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588323 | |

| Record name | 3-(Aminomethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515131-51-8 | |

| Record name | 3-(Aminomethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Chemical Synthesis of 3-(aminomethyl)-N-methylbenzamide

The chemical synthesis of this compound can be approached through several strategic pathways. A common and logical approach involves a convergent synthesis where the N-methylamide and the aminomethyl functionalities are installed in separate steps, often starting from a commercially available, appropriately substituted benzoic acid derivative. A typical synthesis might involve the amidation of a 3-substituted benzoic acid derivative with methylamine (B109427), followed by the conversion of the substituent at the 3-position into an aminomethyl group.

The foundation of a successful synthesis lies in the selection and preparation of suitable precursors. For this compound, logical starting materials are meta-substituted benzoic acids, such as 3-cyanobenzoic acid or 3-nitrobenzoic acid. These precursors already contain a functional group at the desired 3-position which can be chemically transformed into the target aminomethyl group in a later step.

The synthesis involves several key functional group interconversions (FGIs). solubilityofthings.comimperial.ac.uk One of the primary transformations is the formation of the amide bond. This is typically achieved by first activating the carboxylic acid group of the precursor (e.g., 3-cyanobenzoic acid) to form a more reactive species like an acyl chloride. This activated intermediate is then reacted with methylamine to form the N-methylamide. sphinxsai.com

Another critical FGI is the reduction of the functional group at the 3-position.

If starting with 3-cyano-N-methylbenzamide, the cyano group is reduced to a primary amine (the aminomethyl group). This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk

If the precursor is 3-nitro-N-methylbenzamide, the nitro group must be reduced to an amino group, a standard transformation in organic synthesis.

These interconversions are fundamental steps that allow chemists to manipulate molecular structures to build more complex molecules from simpler, readily available starting materials. solubilityofthings.commit.edu

Table 1: Common Precursors and Key Functional Group Interconversions

| Precursor | Key Functional Group Interconversion Step 1 (Amide Formation) | Intermediate | Key Functional Group Interconversion Step 2 (Reduction) | Target Moiety |

|---|---|---|---|---|

| 3-Cyanobenzoic Acid | Reaction with methylamine (often via acyl chloride) | 3-Cyano-N-methylbenzamide | Reduction of cyano group (e.g., with LiAlH₄ or H₂/catalyst) | This compound |

| 3-Nitrobenzoic Acid | Reaction with methylamine (often via acyl chloride) | 3-Nitro-N-methylbenzamide | Reduction of nitro group (e.g., with Fe/HCl or H₂/Pd) | 3-amino-N-methylbenzamide* |

Note: Further steps would be required to convert the 3-amino group to a 3-aminomethyl group, making this route less direct.

Achieving the correct substitution pattern on the benzene (B151609) ring, known as regioselectivity, is paramount. For this compound, the aminomethyl group must be at the C-3 (meta) position relative to the N-methylcarboxamide group. The most straightforward strategy to ensure this regiochemistry is to begin with a starting material that is already substituted at the 3-position, as described in the precursor section.

Directly introducing an aminomethyl group onto an unsubstituted N-methylbenzamide ring in a regioselective manner is significantly more challenging. The N-methylcarboxamide group is a meta-directing group for electrophilic aromatic substitution. However, reactions to directly install an aminomethyl group are not standard electrophilic substitutions. Therefore, the regioselectivity is almost exclusively controlled by the choice of the starting material.

Advanced methodologies are being explored for the regioselective functionalization of C-H bonds. For instance, chemoenzymatic cascades employing photocatalytic C-H bond cyanation can generate nitrile intermediates from non-functionalized arenes, which could then be enzymatically converted to the desired amide. nih.gov While photocatalytic cyanation often produces a mixture of regioisomers, the subsequent enzymatic step can sometimes exhibit high regioselectivity, favoring one isomer over others. nih.gov This represents a frontier approach to controlling regioselectivity in aromatic compound synthesis.

The introduction of the methyl group onto the amide nitrogen is a critical step that forms the N-methylbenzamide core. If the synthesis starts with a primary amide (benzamide), a selective N-methylation is required. This transformation must be controlled to prevent over-alkylation.

Recent advancements have focused on catalytic N-alkylation methods, which are often more efficient and sustainable than traditional methods using stoichiometric amounts of strong bases and alkyl halides. A notable strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.net In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde. The aldehyde then condenses with the primary amide to form an enamine or imine intermediate, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-alkylated amide. Water is the only byproduct, making this a highly atom-economical process. researchgate.net Various metal complexes, including those based on palladium and cobalt, have been developed to catalyze this transformation effectively. researchgate.netnih.govresearchgate.net

Table 2: Catalytic Systems for N-Alkylation of Benzamides with Alcohols

| Catalyst System | Alcohol (Alkylating Agent) | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Cobalt Nanoparticles on Carbon (Co-L5@C-800) | Benzyl Alcohol | KOH | Toluene | 130 °C | Efficient N-alkylation using a non-precious metal catalyst. | nih.gov |

| Palladium(II) O^N^O Pincer Complexes | Aromatic Primary Alcohols | Cs₂CO₃ | Toluene | 110 °C | Low catalyst loading (0.5 mol%) and excellent yields via borrowing hydrogen mechanism. | researchgate.netresearchgate.net |

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. unibo.it In the context of amide synthesis, several green strategies are emerging.

One approach is the use of solvent-free reaction conditions. For example, amides can be formed directly from a carboxylic acid and urea (B33335) using boric acid as a catalyst, with the reaction proceeding upon simple heating of the reactants. researchgate.net This method avoids the use of hazardous solvents and lengthy workup procedures. researchgate.net Another green technique involves the use of safer, more sustainable solvents. The replacement of hazardous solvents like DMF and dichloromethane (B109758) with greener alternatives is a key focus in the pharmaceutical industry. unibo.it

Biocatalysis offers a powerful green alternative for amide bond formation. Amide bond synthetase (ABS) enzymes can catalyze the formation of amides under mild aqueous conditions. nih.gov Integrating these enzymes into cascade reactions can provide highly efficient and selective routes to complex amides. For instance, a cascade combining a nitrile-hydrolyzing enzyme with an amide bond synthetase could potentially synthesize N-acyl amino acids directly from nitrile precursors in a one-pot process. nih.gov Such enzymatic methods represent the cutting edge of green chemistry in amide synthesis. walisongo.ac.id

Synthesis of Diversified Derivatives and Analogues of this compound

The this compound scaffold is a versatile starting point for creating a library of related compounds. The synthesis of derivatives and analogues is crucial in fields like medicinal chemistry to explore structure-activity relationships. researchgate.netdovepress.com

Systematic derivatization involves making specific chemical modifications at various points on the this compound molecule. The primary sites for modification are the aromatic ring, the primary amine of the aminomethyl group, and the N-H of the amide (if a primary amide is used as a precursor).

Aromatic Ring Functionalization: The benzene ring can undergo further substitution. While the existing substituents direct new groups to specific positions, modern cross-coupling and C-H activation reactions have greatly expanded the possibilities for creating substitution patterns that are not accessible through classical electrophilic aromatic substitution. For example, palladium-catalyzed C-H alkylation can introduce alkyl groups at the ortho-positions of N-quinolyl benzamides. acs.org Similarly, cooperative nickel/aluminum catalysis has been shown to achieve selective para-alkylation of benzamides. acs.org These methods allow for the precise installation of functional groups at specific C-H bonds on the aromatic core.

Amine Functionalization: The primary amine of the aminomethyl group is a highly versatile functional handle. It can be readily acylated with various acid chlorides or activated carboxylic acids to form a new amide linkage. It can also be alkylated or used in reductive amination reactions with aldehydes and ketones to generate a wide range of secondary and tertiary amines. These modifications are central to creating libraries of derivatives for biological screening. sphinxsai.comresearchgate.net

Table 3: Examples of Potential Derivatization Reactions on the Benzamide (B126) Core

| Reaction Site | Reaction Type | Reagents/Catalysts | Potential Product Class | Reference Concept |

|---|---|---|---|---|

| Aromatic Ring (C-H bonds) | C-H Alkylation | Alkyl Halides, Pd or Ni/Al catalyst systems | Aryl-alkylated benzamide derivatives | acs.orgacs.org |

| Aminomethyl Group (-CH₂NH₂) | Acylation | Acid Chlorides, Carboxylic Acids + Coupling Agents | N-acylated aminomethylbenzamide derivatives | sphinxsai.comresearchgate.net |

| Aminomethyl Group (-CH₂NH₂) | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | N-alkylated aminomethylbenzamide derivatives | researchgate.net |

| Aminomethyl Group (-CH₂NH₂) | Sulfonylation | Sulfonyl Chlorides | N-sulfonylated aminomethylbenzamide derivatives | researchgate.net |

Modifications of the Aminomethyl Side Chain for Enhanced Properties

The aminomethyl group at the C3 position of the benzamide ring presents a primary amine that is a prime target for chemical modification. This functional group serves as a versatile handle for introducing a wide array of substituents to probe structure-activity relationships (SAR) and optimize the compound's properties. Synthetic strategies targeting this position aim to modulate factors such as basicity, lipophilicity, and the potential for new intermolecular interactions, which can in turn influence target binding, selectivity, and pharmacokinetic profiles.

A common modification is the N-alkylation of the primary amine. For instance, monoalkylation can be achieved through reactions with alkyl halides, such as α-haloketones, in the presence of a mild base. This reaction introduces a ketone functionality, which can serve as a hydrogen bond acceptor and engage in further interactions with biological targets dovepress.com. The reaction is generally straightforward, with the primary product being the mono-N-alkylated aminobenzamide derivative dovepress.com.

Another key strategy is N-acylation, where the primary amine is converted to a secondary amide by reacting it with acyl chlorides or anhydrides. This transformation neutralizes the basicity of the aminomethyl nitrogen and introduces a new amide bond, which can alter the molecule's hydrogen bonding capacity and conformational preferences.

Reductive amination provides a further route to diversification. By reacting the primary amine with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride), a diverse range of secondary and tertiary amines can be synthesized. This method is highly effective for introducing bulky or functionally complex side chains, allowing for a systematic exploration of the steric and electronic requirements of the target binding pocket. These modifications are crucial for fine-tuning the pharmacological profile of the lead compound.

Structural Alterations of the N-Methyl Amide Substituent

The N-methyl amide moiety is a critical pharmacophoric element whose structural alteration can profoundly impact a molecule's biological and physiological characteristics. The methyl group on the amide nitrogen, while seemingly simple, has a significant role in defining the compound's profile, a phenomenon often referred to as the "magic-methyl effect" acs.org.

Modifications to this group are a key strategy in medicinal chemistry. Replacing the N-methyl group with larger alkyl substituents (e.g., ethyl, propyl) can enhance van der Waals interactions within a binding pocket and increase lipophilicity, which may affect cell permeability and metabolic stability. Conversely, removing the methyl group entirely to yield a primary amide introduces a hydrogen bond donor, which could establish new interactions with a biological target but also potentially increase susceptibility to enzymatic degradation.

N-methylation of amides is known to reduce hydrogen bond donor capacity and promote hydrophobic interactions, which can modulate potency, specificity, and pharmacokinetics nih.gov. This modification is crucial in many bioactive compounds for increasing membrane permeability and oral bioavailability nih.gov. The delocalization of the lone pair of electrons on an amide nitrogen makes it less nucleophilic, presenting a challenge for selective chemical methylation nih.gov. However, advanced synthetic methods, such as using specific methylating agents like phenyl trimethylammonium iodide, allow for highly selective and efficient monomethylation of amides with high functional group tolerance acs.org.

Another advanced modification involves isotopic substitution, such as replacing the N-methyl group with a deuterated N-(methyl-d3) group. This alteration does not significantly change the steric or electronic properties of the molecule but can enhance its metabolic stability by strengthening the C-H bonds, thereby slowing down CYP450-mediated N-demethylation. This strategy has been successfully employed to improve the pharmacokinetic profiles of various drug candidates nih.gov.

The following table summarizes potential modifications to the N-methyl amide substituent and their general effects on molecular properties.

| Original Group | Modified Group | Potential Effect on Properties | Citation |

| -C(O)NHCH₃ | -C(O)NH₂ | Increases hydrogen bond donor capacity; may alter binding and solubility. | nih.gov |

| -C(O)NHCH₃ | -C(O)NHCH₂CH₃ | Increases lipophilicity; may enhance van der Waals interactions. | acs.org |

| -C(O)NHCH₃ | -C(O)N(CH₃)₂ | Removes hydrogen bond donor; increases steric bulk. | acs.org |

| -C(O)NHCH₃ | -C(O)NHCD₃ | Increases metabolic stability by slowing N-demethylation. | nih.gov |

| -C(O)NHCH₃ | -COOH | Introduces an acidic group, significantly altering polarity and binding modes. | mdpi.com |

Multi-Component Reactions for Library Synthesis

Multi-component reactions (MCRs) are highly convergent and efficient synthetic strategies that combine three or more reactants in a single step to form a product containing substantial portions of all starting materials mdpi.com. This approach is characterized by high atom economy, step economy, and the ability to generate structurally diverse and complex molecules from simple precursors, making it a powerful tool in drug discovery and lead optimization mdpi.comorganic-chemistry.orgnih.gov.

For a scaffold like this compound, MCRs offer a rapid pathway to generate large libraries of analogues for high-throughput screening. The Ugi four-component reaction (U-4CR) is a particularly well-suited example. In a hypothetical Ugi reaction to create analogues, a derivative of the core scaffold, such as 3-formyl-N-methylbenzamide, could be used as the aldehyde component. Reacting this aldehyde with a diverse set of primary amines, carboxylic acids, and isocyanides would yield a library of complex pseudo-peptides. Each product would retain a modified benzamide core while incorporating three new points of diversity from the other reactants. This strategy allows for the exploration of a vast chemical space around the original scaffold nih.govnih.gov.

Other MCRs, such as the Passerini, Biginelli, or Hantzsch reactions, could also be adapted to build upon derivatives of the this compound structure organic-chemistry.org. For example, a Gewald reaction could be employed to construct a thiophene (B33073) ring fused or linked to the benzamide core, introducing new heterocyclic systems nih.gov. The key advantage of MCRs lies in their operational simplicity and the combinatorial nature of the library synthesis, which can dramatically accelerate the discovery of compounds with enhanced properties nih.gov. The products from these reactions can often be subjected to further post-modification reactions, adding another layer of structural diversity nih.gov.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(aminomethyl)-N-methylbenzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a thorough structural assignment.

Proton NMR (¹H NMR) Analysis of this compound and Derivatives

Proton (¹H) NMR spectroscopy is the first-line technique for structural characterization, offering insights into the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons of the aminomethyl group, the N-methyl (CH₃) protons, and the protons of the primary amine (NH₂) and amide (NH) groups.

The aromatic region will typically display a complex multiplet pattern corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating aminomethyl group and the electron-withdrawing N-methylcarbamoyl group. The benzylic CH₂ protons are expected to appear as a singlet, while the N-methyl protons will also present as a singlet, though its appearance can be a doublet due to coupling with the amide proton. The amine and amide protons often appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the related compound, 3-methylbenzylamine, shows aromatic protons in the range of δ 7.0-7.2 ppm, the benzylic CH₂ protons at approximately δ 3.76 ppm, and the methyl protons at δ 2.32 ppm in CDCl₃. chemicalbook.com In another related compound, N-methylbenzamide, the aromatic protons appear between δ 7.30-7.72 ppm and the N-methyl protons show a doublet at δ 2.93 ppm in CDCl₃.

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of related structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.2 - 7.8 | m | - |

| NH (amide) | ~6.3 (broad) | s | - |

| CH₂ (benzyl) | ~3.8 | s | - |

| NH₂ (amine) | ~1.5 (broad) | s | - |

| CH₃ (N-methyl) | ~2.9 | d | ~4.5 |

This table is predictive and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110-150 ppm, with the quaternary carbons (those attached to the substituents) showing distinct shifts from the protonated carbons. The benzylic CH₂ carbon will resonate around 45 ppm, and the N-methyl carbon will be found further upfield, typically around 26 ppm.

For comparative purposes, the ¹³C NMR spectrum of 3-amino-N-methylbenzamide, an isomer, shows aromatic carbon signals at various points within the aromatic region and a carbonyl signal. nih.gov The related N-methylbenzamide displays its carbonyl carbon at approximately 168.3 ppm and the N-methyl carbon at 26.9 ppm in CDCl₃.

Below is a predictive ¹³C NMR data table for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~168 |

| C (aromatic, C-CONH) | ~135 |

| C (aromatic, C-CH₂NH₂) | ~140 |

| CH (aromatic) | 125 - 130 |

| CH₂ (benzyl) | ~46 |

| CH₃ (N-methyl) | ~27 |

This table is predictive and actual experimental values may vary.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the coupled aromatic protons, helping to elucidate their substitution pattern. It would also show a correlation between the amide NH proton and the N-methyl protons if coupling is observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. For this compound, HMQC/HSQC would unambiguously link each aromatic proton to its corresponding carbon, the benzylic CH₂ protons to their carbon, and the N-methyl protons to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). HMBC is crucial for connecting the different structural fragments of the molecule. For instance, it would show correlations from the benzylic CH₂ protons to the adjacent aromatic carbons and the quaternary carbon of the benzene ring. Correlations from the N-methyl protons to the carbonyl carbon would confirm the amide linkage.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound, deduce its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as very few formulas will match a given exact mass. For this compound (C₉H₁₂N₂O), the theoretical monoisotopic mass is 164.094963 Da. An experimental HRMS measurement that closely matches this value would provide strong evidence for the compound's identity and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules, such as this compound, which can be readily protonated. In positive ion mode ESI-MS, the compound would be expected to be observed primarily as its protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. For this compound, this would be approximately m/z 165. The hydrochloride salt of the compound would also be amenable to ESI-MS analysis.

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragment ions provide valuable structural information. For example, fragmentation might involve the loss of the aminomethyl group or cleavage of the amide bond, further confirming the compound's structure. In a study of derivatives of 3-(aminomethyl)-5-benzylidenethiazolidine-2,4-dione, ESI-MS was used to confirm the molecular weights of the synthesized compounds. researchgate.net

A predicted ESI-MS data table for this compound is provided below.

| Ion | Predicted m/z |

| [M+H]⁺ | 165.1022 |

| [M+Na]⁺ | 187.0841 |

This table is based on theoretical calculations and observed values may differ slightly.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the vibrations of bonds, which occur at characteristic frequencies, a molecule's structural composition can be inferred.

Fourier-Transform Infrared (FTIR) Spectroscopy

The N-H stretching vibrations of the primary amine (aminomethyl group) would likely appear as two distinct bands in the 3400-3250 cm⁻¹ region. The secondary amide N-H stretch is expected around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group, a strong and prominent band, is anticipated in the region of 1680-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear in the 2975-2850 cm⁻¹ range. The aromatic C=C stretching vibrations typically result in several bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the amine and methyl/methylene groups would be found at lower wavenumbers. For comparison, the closely related compound N-methylbenzamide exhibits characteristic IR absorptions that can serve as a reference. nist.gov

Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3250 | -NH₂ (primary amine) | Symmetric & Asymmetric Stretching |

| ~3300 | -NH- (secondary amide) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2975-2850 | Aliphatic C-H (methyl & methylene) | Stretching |

| 1680-1630 | C=O (amide I band) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1550-1510 | N-H (amide II band) | Bending |

| 1470-1430 | CH₂/CH₃ | Bending |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Currently, there are no publicly available single-crystal X-ray diffraction data or solved crystal structures for this compound in crystallographic databases. The synthesis of its hydrochloride salt has been reported, suggesting it can be isolated as a crystalline solid suitable for XRD analysis.

Should a crystalline sample be obtained, XRD analysis would reveal crucial structural details. It would confirm the substitution pattern on the benzene ring and provide the precise geometry of the aminomethyl and N-methylbenzamide moieties. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the crystal packing. The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, would also be possible through techniques like powder X-ray diffraction (PXRD). mdpi.com

Chromatographic Techniques for Separation, Purification, and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its purification, and for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

While a specific, validated HPLC method for this compound is not documented in the literature, a general approach can be outlined. A C18 stationary phase would likely be effective in retaining the compound. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure good peak shape and resolution from any impurities. Detection could be achieved using a UV detector, likely at a wavelength where the benzamide (B126) chromophore absorbs strongly.

For related compounds, such as isomers of aminobenzoic acid, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms has proven effective for achieving separation. helixchrom.com A similar strategy could be developed for this compound and its potential isomers or related impurities.

General HPLC Method Parameters for this compound

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Formate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Computational Chemistry and Theoretical Studies on 3 Aminomethyl N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT is a computational method used to investigate the electronic structure (electron density) of many-body systems, like atoms and molecules. It is a popular choice for calculating properties such as molecular geometries, vibrational frequencies, and energies of chemical reactions.

For 3-(aminomethyl)-N-methylbenzamide, a DFT study would typically begin with the optimization of its molecular geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of electronic properties could be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Other predictable parameters include the distribution of atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack, and the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict how the molecule would interact with other charged species.

Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound is available.

Conformational Analysis and Energetic Landscapes

The flexibility of the aminomethyl and N-methylbenzamide groups allows the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them.

By systematically rotating the rotatable bonds (e.g., the C-C bond of the aminomethyl group and the C-N bond of the amide), a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis is vital for understanding how the molecule's shape influences its biological activity or material properties.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations can be employed to map out the entire energy profile of a chemical reaction involving this compound. This includes identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, the mechanism of its synthesis or its metabolic degradation could be theoretically investigated.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering a "movie" of atomic motions.

Exploration of Conformational Dynamics in Solution

While quantum calculations can identify stable conformers, MD simulations can reveal how the molecule explores these conformations in a solvent environment, typically water, over time. This provides a more realistic picture of the molecule's dynamic nature than the static images from quantum calculations. The simulations can show how solvent molecules interact with different parts of this compound and influence its conformational preferences.

Simulation of Ligand-Target Interaction Dynamics

If this compound were being investigated as a potential drug, MD simulations would be invaluable for studying its interaction with a biological target, such as a protein receptor or an enzyme. After docking the molecule into the active site of the target, an MD simulation can be run to observe the stability of the binding pose.

The simulation can reveal key information such as which amino acid residues the molecule interacts with, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the residence time of the molecule in the binding site. The binding free energy, a measure of the affinity of the ligand for its target, can also be calculated from these simulations.

Hypothetical MD Simulation Data for Ligand-Target Interaction

| Parameter | Hypothetical Result | Significance |

| RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's position in the binding site. |

| Key H-Bonds | Asp128, Glu95 | Identifies critical interactions for binding. |

| Binding Free Energy | -8.5 kcal/mol | Predicts the binding affinity of the ligand to its target. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data for this compound is available.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sysrevpharm.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, molecular docking studies would be initiated by identifying potential biological receptors. Given its benzamide (B126) structure, logical targets could include enzymes such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerases (PARPs), both of which are known to be inhibited by benzamide-containing molecules. mdpi.comnih.gov The process would involve obtaining the three-dimensional crystal structure of the target receptor from a repository like the Protein Data Bank.

Computational software would then be used to predict the most stable binding poses of this compound within the active site of the receptor. These predictions are based on scoring functions that estimate the binding free energy, with lower energy scores typically indicating more favorable interactions. For instance, in studies of benzamide derivatives as HDAC inhibitors, docking simulations have revealed key interactions such as hydrogen bonding between the amino group of the benzamide and specific amino acid residues like Cys156, His146, and Gly154 in the HDAC2 active site. researchgate.net Similarly, docking of benzamide derivatives into PARP-1 has shown crucial hydrogen bond interactions that contribute to their inhibitory activity. researchgate.net

A hypothetical molecular docking study of this compound with a target receptor, such as HDAC2 or PARP-1, would likely predict specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. The aminomethyl group and the N-methylbenzamide moiety would be analyzed for their contributions to these interactions.

Table 1: Illustrative Predicted Binding Affinities of Benzamide Derivatives with Biological Targets

| Compound Class | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Benzamide Derivatives | Histone Deacetylase 2 (HDAC2) | -8.5 to -6.0 | Cys156, His146, Gly154 |

| Substituted Benzamides | Poly(ADP-ribose) Polymerase-1 (PARP-1) | -9.0 to -7.0 | Tyr896, Arg878, Asp766 |

Note: The data in this table is illustrative and based on findings for structurally related benzamide derivatives, not specifically for this compound.

The insights gained from molecular docking studies can guide the computational design of derivatives of this compound with potentially enhanced binding affinities. By understanding the specific interactions that contribute to binding, medicinal chemists can propose structural modifications to optimize these interactions. For example, if a particular region of the binding pocket is found to be hydrophobic, adding a lipophilic group to the ligand at a corresponding position could increase binding affinity.

Studies on other benzamide derivatives have successfully used this approach. For instance, the modification of substituents on the terminal benzene (B151609) rings of benzamide-based HDAC inhibitors was guided by docking results to improve their potency. nih.gov Similarly, the design of novel PARP-1 inhibitors has been facilitated by predicting the binding poses of various substituted benzamides. nih.gov This iterative process of docking, analysis, and structural modification is a cornerstone of modern structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) would be required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are then used to build a model that correlates the descriptors with the biological activity. mdpi.comnih.gov A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. nih.gov For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors yielded a model with excellent correlation coefficients, indicating its high predictive capability. nih.gov

A significant outcome of QSAR modeling is the identification of the most influential molecular descriptors that govern the biological activity of the compounds. nih.gov These descriptors provide valuable insights into the mechanism of action and highlight the structural features that are crucial for activity.

For benzamide derivatives, QSAR studies have often identified descriptors related to hydrophobicity, electronic properties, and steric factors as being important for their inhibitory potency. For instance, a QSAR model for benzamide-based HDAC inhibitors suggested that hydrophobic character is crucial for activity, and that hydrogen bond donating groups positively contribute to inhibition. nih.gov Another QSAR study on benzimidazole (B57391) derivatives identified a combination of physicochemical, steric, and electronic descriptors as significant for their antibacterial activity. nih.gov

Table 2: Examples of Key Molecular Descriptors in QSAR Models for Benzamide-Related Compounds

| QSAR Study Focus | Key Molecular Descriptor Type | Example Descriptor | Implication for Activity |

| HDAC Inhibition | Hydrophobic | LogP | Increased hydrophobicity may enhance binding. |

| HDAC Inhibition | Electronic | Hydrogen Bond Donors | Presence of H-bond donors can improve interaction with the active site. nih.gov |

| Antibacterial Activity | Steric | Molar Refractivity | The size and shape of the molecule influence its fit within the target. |

| Corrosion Inhibition | Quantum Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. |

Note: This table presents examples of descriptor types found to be important in QSAR studies of compounds structurally related to this compound.

Molecular Mechanisms of Action and Biological Target Identification

Investigation of Binding Interactions with Specific Biological Macromolecules

The interaction of 3-(aminomethyl)-N-methylbenzamide with biological macromolecules is a critical area of study to understand its potential therapeutic applications. Its structure, featuring both a charged amine and a lipophilic aromatic ring, allows for diverse binding possibilities.

Enzyme inhibition is a primary mechanism through which this compound may exert its effects. It is proposed that the compound can act as an enzyme inhibitor by binding to the active site of an enzyme, thereby preventing its normal function and modulating biological pathways. For instance, the related compound 3-aminobenzamide (B1265367) has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP). nih.gov While detailed kinetic studies specifically for this compound are not extensively published, the general principle for benzamide (B126) derivatives often involves competitive inhibition, where the compound competes with the natural substrate for the enzyme's active site.

The aminobenzamide structure is crucial for its interaction with biological targets, including neurotransmitter receptors. Research into related benzamide compounds has shown significant binding to various receptor types. For example, certain N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamide derivatives exhibit high affinity for dopamine (B1211576) D₃ receptors. nih.gov Another study on 3-aminomorphinans, where a phenolic group was replaced by aminophenyl or aminobenzyl groups, demonstrated the creation of high-affinity ligands for μ and κ opioid receptors. nih.gov These findings suggest that the this compound scaffold has the potential to be adapted to achieve selective binding to a variety of receptors, although specific receptor binding data for this exact compound remains limited in publicly available research.

Characterization of Identified Biological Targets for this compound Analogues

Analogues of this compound have been synthesized and evaluated against several important biological targets, revealing potent inhibitory activities.

A series of new compounds incorporating a 4-(aminomethyl)benzamide (B1271630) fragment—a positional isomer of the title compound—have been evaluated for their potential as anticancer agents by targeting receptor tyrosine kinases. nih.gov The majority of these analogues demonstrated potent inhibitory activity against a panel of eight tested kinases. nih.gov

Notably, analogues featuring a (trifluoromethyl)benzene ring were found to be highly potent against the Epidermal Growth Factor Receptor (EGFR). nih.gov The flexibility of the 4-(aminomethyl)benzamide linker was suggested to contribute to a favorable geometry for binding to the active center of kinases. nih.gov

Table 1: Inhibition of EGFR by 4-(aminomethyl)benzamide Analogues

| Compound | Moiety with (trifluoromethyl)benzene ring | Inhibition of EGFR at 10 nM |

|---|---|---|

| Analogue 11 | Amine moiety | 91% |

| Analogue 13 | Amide moiety | 92% |

Data sourced from a study on novel 4-(arylaminomethyl)benzamide derivatives. nih.gov

The study highlights the potential of the (aminomethyl)benzamide scaffold in designing potent inhibitors for a range of clinically relevant protein kinases. nih.gov

Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, which are crucial in epigenetic regulation and cancer therapy. acs.orgnih.gov These compounds typically function by chelating the zinc ion within the active site of HDAC enzymes. nih.gov

Analogues featuring an N-(2-aminophenyl)-benzamide unit have shown significant, selective inhibition of Class I HDACs. acs.orgnih.gov For example, the compound N-(2-aminophenyl)-4-(((4-benzyl-4,5-dihydrooxazol-2-yl)amino)methyl)benzamide (15k in the study) demonstrated high potency and selectivity for HDAC3. acs.org

Table 2: In Vitro Inhibition of Class I HDACs by Analogue 15k

| HDAC Isoform | IC₅₀ (nM) |

|---|---|

| HDAC1 | 80 |

| HDAC2 | 110 |

| HDAC3-NCoR2 | 6 |

| HDAC11 | >2000 |

IC₅₀ values represent the concentration required for 50% inhibition. Data from a study on N-(2-aminophenyl)-benzamide inhibitors. acs.orgnih.gov

The weak inhibition of other HDAC isoforms, including HDAC11, confirmed the Class I selectivity of this analogue. acs.orgnih.gov Furthermore, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. researchgate.net This demonstrates the tunability of the aminomethyl-benzamide scaffold to target different HDAC isoforms.

Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway of bacteria and is the target of sulfonamide antibiotics. nih.govwikipedia.org These drugs act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (PABA). wikipedia.org

While direct inhibition of DHPS by this compound is not documented, research on related structures provides insight. Studies on 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines explored the effects of an attached aryl ring on synthase inhibition. nih.gov To investigate if this aryl ring interacts with the PABA binding site, researchers synthesized bridged analogues where a PABA-like moiety was linked to the core structure. nih.gov

These bridged compounds significantly inhibited the synthase, with IC₅₀ values ranging from 2.5 to 8.9 μM. nih.gov However, their potency was not exceptional compared to other analogues in the series, and kinetic studies did not definitively support the idea that the aryl ring binds in the PABA site. nih.gov This suggests that while benzamide-type structures, as PABA analogues, have the potential to inhibit DHPS, the specific interactions are complex and may not follow a simple competitive model.

Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. frontiersin.org This reaction is fundamental for pH regulation, CO2 and bicarbonate transport, and various metabolic pathways. frontiersin.org There are at least 15 known mammalian CA isoforms, each with distinct tissue distribution and subcellular localization. nih.gov

Inhibition of specific CA isoforms is a therapeutic strategy for several conditions. For instance, CA inhibitors are used as diuretics and to treat glaucoma, altitude sickness, and certain types of epilepsy. nih.gov The mechanism of action for many CA inhibitors, such as acetazolamide, involves the binding of the inhibitor's functional groups (often a sulfonamide) to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity. youtube.com

A review of the available scientific literature did not yield any studies demonstrating a direct inhibitory effect of this compound on any of the carbonic anhydrase isoforms. While some benzamide derivatives have been explored as potential CA inhibitors, specific data for this compound is not present in the reviewed sources. researchgate.netmdpi.com

Table 1: Major Human Carbonic Anhydrase Isoforms and Their Cellular Location

| Isoform | Cellular Location |

| CA I | Cytosol |

| CA II | Cytosol |

| CA III | Cytosol |

| CA IV | Membrane-bound |

| CA VA, VB | Mitochondria |

| CA VI | Secreted |

| CA VII | Cytosol |

| CA IX | Transmembrane |

| CA XII | Transmembrane |

| CA XIII | Cytosol |

| CA XIV | Transmembrane |

This table presents a selection of major human carbonic anhydrase isoforms and is not exhaustive.

Ribosomal Subunits and Protein Synthesis Inhibition

Protein synthesis is a fundamental cellular process carried out by ribosomes, which are complex molecular machines composed of ribosomal RNA (rRNA) and proteins. wikipedia.org Ribosomes are divided into two subunits, a small subunit and a large subunit (in bacteria, these are the 30S and 50S subunits, which combine to form the 70S ribosome). wikipedia.org

Inhibition of protein synthesis is a key mechanism of action for many antibiotics. wikipedia.org These inhibitors can act at various stages of translation, including initiation, elongation, and termination. For example, some antibiotics bind to the ribosomal subunits and interfere with the binding of transfer RNA (tRNA), the formation of peptide bonds, or the translocation of the ribosome along the messenger RNA (mRNA). wikipedia.orgnih.gov

There is no scientific evidence in the reviewed literature to suggest that this compound acts as an inhibitor of ribosomal subunits or protein synthesis. While a vast number of compounds can inhibit protein synthesis, specific studies on this compound in this context are absent from the available data.

Table 2: Bacterial Ribosomal Subunits and Examples of Inhibitors

| Ribosomal Subunit | Primary Function | Example Inhibitor Class |

| 30S | Binds mRNA and initiator tRNA | Aminoglycosides, Tetracyclines |

| 50S | Catalyzes peptide bond formation | Macrolides, Lincosamides |

This table provides a simplified overview of bacterial ribosomal subunits and common classes of antibiotics that target them.

Differentiation between Orthosteric and Allosteric Binding Mechanisms

The interaction of a molecule with its biological target can be broadly categorized into two types of binding mechanisms: orthosteric and allosteric.

Orthosteric Binding: This refers to the binding of a ligand (such as an inhibitor) to the primary, active site of a protein or enzyme. nih.gov This is the same site where the endogenous substrate or agonist binds. Orthosteric inhibitors directly compete with the natural substrate for access to the active site. nih.gov

Allosteric Binding: In this mechanism, a ligand binds to a site on the protein that is topographically distinct from the orthosteric active site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the activity of the active site, either by enhancing or inhibiting it. nih.govresearchgate.net

Given the lack of specific binding data for this compound with either carbonic anhydrase or ribosomal subunits, it is not possible to determine whether its potential interactions would be orthosteric or allosteric in nature. The determination of such a mechanism would require detailed biochemical and structural studies, which are not available in the reviewed scientific literature for this specific compound and these particular targets.

Structure Activity Relationship Sar Studies of 3 Aminomethyl N Methylbenzamide Analogues

Systematic Chemical Modifications and Their Impact on Biological Potency

The exploration of the chemical space around the 3-(aminomethyl)-N-methylbenzamide core involves systematic modifications to understand their impact on biological activity. These modifications typically fall into three main categories: substitution on the benzamide (B126) ring, alteration of the aminomethyl group, and changes to the N-methyl amide moiety. The goal is to identify which structural features are essential for activity and which can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Research into various benzamide derivatives has shown that even minor structural changes can lead to significant differences in biological outcomes. For instance, in the development of antitumor agents based on the N-substituted benzamide scaffold of Entinostat (MS-275), the introduction of different substituents on the aromatic ring and modifications of the linker region have been shown to modulate activity against various cancer cell lines. nih.gov While not directly focused on this compound, these studies highlight the general principle that systematic modification is a powerful tool for optimizing the biological profile of benzamide-containing compounds.

Positional and Substituent Effects on the Benzamide Ring

The substitution pattern on the benzamide ring is a critical determinant of a molecule's interaction with its biological target. The nature and position of substituents can influence the electronic properties, lipophilicity, and steric profile of the compound, thereby affecting its binding affinity and efficacy.

In electrophilic aromatic substitution reactions, the existing substituents on a benzene (B151609) ring direct incoming groups to specific positions (ortho, meta, or para). libretexts.orgyoutube.com This principle is fundamental in the synthesis of diverse benzamide analogues. For example, studies on disubstituted benzamides as antimalarial agents revealed that the specific placement of substituents is crucial for their activity against Plasmodium falciparum. nih.gov

The electronic nature of the substituents also plays a significant role. In a series of N-substituted benzamide derivatives evaluated as antitumor agents, it was observed that mild electron-donating groups tended to enhance enzyme inhibition, whereas electron-withdrawing groups, with some exceptions, reduced it. researchgate.net The size and position of these substituents also had a considerable impact on the inhibitory activity. researchgate.net For instance, the introduction of halogen atoms, such as chlorine or bromine, has been shown to decrease the potency of some benzamide analogues in their activity as negative allosteric modulators of neuronal nicotinic receptors. nih.gov

The following table summarizes the effects of different substituents on the benzamide ring from various studies on benzamide derivatives.

| Substituent | Position | Effect on Activity | Biological Target/Assay | Reference Compound Series |

| Chlorine | - | Enhanced potency | Ebola Virus Entry | 4-(aminomethyl)benzamides |

| Trifluoromethoxy (SCF3) | - | Enhanced potency | Ebola Virus Entry | 4-(aminomethyl)benzamides |

| Methoxy | Ortho | Favorable | 5-HT4 Receptor Agonism | N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives |

| Halogens (Cl, Br) | - | Decreased potency | Neuronal Nicotinic Receptors | N-(6-methylpyridin-2-yl)benzamide derivatives |

| Mild Electron-Donating Groups | - | Enhanced inhibition | Antitumor (Enzyme inhibition) | N-substituted benzamide derivatives |

| Electron-Withdrawing Groups | - | Reduced inhibition | Antitumor (Enzyme inhibition) | N-substituted benzamide derivatives |

Role of the Aminomethyl Group in Target Recognition and Efficacy

The aminomethyl group at the 3-position of the benzamide ring is a key structural feature that can significantly influence biological activity. Its basic nature allows for the formation of ionic interactions and hydrogen bonds, which are often crucial for anchoring a ligand to its receptor. The flexibility of the methylene (B1212753) linker also allows the amino group to adopt an optimal orientation within a binding pocket.

The position of the aminomethyl group on the benzamide ring is critical. A study on benzamide-based inhibitors of Ebola and Marburg virus entry demonstrated that a 3-(aminomethyl)benzamide (B10948) analogue was significantly less active than its 4-(aminomethyl)benzamide (B1271630) counterpart. nih.gov This suggests that the spatial relationship between the aminomethyl group and the rest of the molecule is vital for effective interaction with the viral target.

Furthermore, modifications to the aminomethyl group itself, such as N-alkylation or incorporation into a heterocyclic system, can have a profound impact on biological activity. In a series of 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans, the nature of the amine substitution was found to be a key determinant of affinity and selectivity for serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ai

Influence of the N-Methyl Amide Moiety on Molecular Interactions

The N-methyl amide moiety is another critical component of the this compound scaffold. The amide bond itself is a key structural feature in many biologically active molecules, capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The N-methylation of this amide can have several consequences for the molecule's properties and biological activity.

N-methylation can influence a molecule's conformational preferences, membrane permeability, and metabolic stability. The presence of the methyl group can restrict the rotation around the C-N amide bond, potentially locking the molecule into a more bioactive conformation. However, it also removes a hydrogen bond donor, which could be detrimental if this interaction is important for target binding.

In a study of N-allyl 2-[(3-methylbenzoyl)amino]benzamide, the benzamide core's ability to participate in hydrogen bonding was highlighted as a key factor in its biological activities. ontosight.ai While not a direct study on N-methylation, it underscores the importance of the amide functionality. General studies on the impact of N-methylation have shown that it can have varied effects depending on the specific molecular context.

Identification of Key Pharmacophoric Elements for Desired Biological Activities

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these key pharmacophoric elements for this compound analogues is essential for the rational design of new and more potent compounds.

Based on the SAR studies of related benzamide derivatives, a general pharmacophore model can be proposed. For instance, in the discovery of benzamide analogues as negative allosteric modulators of neuronal nicotinic receptors, a pharmacophore model was developed that included three hydrophobic regions and one hydrogen bond acceptor. nih.gov The development of such models often involves computational methods to align a set of active molecules and identify the common features responsible for their biological activity. dovepress.comnih.govdergipark.org.tr

For the this compound scaffold, the key pharmacophoric elements likely include:

An aromatic ring capable of participating in hydrophobic and/or pi-stacking interactions.

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor and/or a positively charged center (the aminomethyl group).

A hydrophobic feature (the N-methyl group).

The spatial arrangement of these features is critical. The distance and relative orientation between the aromatic ring, the amide moiety, and the aminomethyl group will ultimately determine the compound's ability to fit into a specific binding site and elicit a biological response.

Applications As Chemical Probes and Research Tools

Development of 3-(aminomethyl)-N-methylbenzamide Derived Affinity Probes for Target Engagement Studies

Affinity-based probes are crucial for identifying the molecular targets of bioactive compounds and confirming their engagement within a cellular context. Derivatives of the benzamide (B126) scaffold are particularly well-suited for the design of such probes, especially photoaffinity probes.

Photoaffinity labeling (PAL) is a powerful technique used to map ligand-binding sites and identify protein targets. This method involves probes equipped with a photoreactive group that, upon irradiation with UV light, forms a highly reactive species capable of covalently bonding to nearby interacting proteins. Benzamide-based structures have been successfully derivatized to create photoreactive probes for studying enzymes like histone deacetylases (HDACs). For instance, a series of photoreactive benzamide probes were designed and synthesized to be potent and selective for HDAC1 and 2. These probes demonstrated efficient crosslinking to HDAC2 in photolabeling experiments, confirming their utility in target engagement.

The design of these probes often incorporates three key functional components: a recognition element based on the benzamide scaffold, a photoreactive moiety such as a diazirine or an aryl azide, and a reporter tag (e.g., biotin or an alkyne handle for click chemistry) to enable detection and isolation of the labeled proteins. The strategic placement of the photoreactive group and the reporter tag is critical, as it can influence the inhibitory activity and crosslinking efficiency of the probe. For example, the inhibitory activities of a series of benzamide-based HDAC probes were found to be influenced by the positioning of the aryl and alkyl azido groups.

The versatility of the benzamide core allows for the synthesis of diverse libraries of affinity probes. These can be used in high-throughput screening platforms, such as the Reactive Affinity Probe Interaction Discovery (RAPID) technology, for the direct identification of small-molecule binders to biological macromolecules in their native cellular environment. This approach bypasses the need for target purification and can be used to discover ligands for both orthosteric and allosteric binding

Future Directions and Emerging Research Avenues

Integration with High-Throughput Screening Technologies

Utilizing such established HTS protocols, libraries containing the 3-(aminomethyl)-N-methylbenzamide core could be screened against a wide array of disease models. The process typically involves target identification, assay development, compound screening, and hit validation. multispaninc.com Virtual screening, which uses computational models to predict compound activity, can be employed beforehand to narrow down large libraries to the most promising candidates for physical testing, thereby increasing efficiency. multispaninc.com This approach would accelerate the identification of novel biological activities for the aminomethylbenzamide scaffold.

Design and Synthesis of Multi-Target Ligands

The development of ligands that can modulate multiple biological targets simultaneously is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The aminomethylbenzamide scaffold is an attractive starting point for designing such multi-target agents. The structure inherently possesses distinct regions—the benzamide (B126) head and the aminomethyl-substituted phenyl ring—that can be independently modified to interact with different protein binding sites.

For instance, the benzamide moiety is a well-known pharmacophore for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes by competing with the binding of NAD+. taylorandfrancis.com Concurrently, the aminomethylphenyl portion could be elaborated to target other enzyme families, such as tyrosine kinases. Research into 4-(aminomethyl)benzamide (B1271630) derivatives has shown that this "linker" region is crucial for activity and can be modified to optimize binding to allosteric pockets, a strategy used in developing Type II kinase inhibitors. nih.gov The strategic combination of these pharmacophoric elements could yield dual PARP-kinase inhibitors or other multi-target ligands, a promising avenue for overcoming drug resistance.

Advanced Methodologies for Understanding Mechanism of Action in Complex Biological Systems

A deep understanding of a compound's mechanism of action (MoA) is essential for its development as a therapeutic agent. For this compound and its analogs, a combination of advanced computational and experimental techniques will be crucial.

Computational Approaches: In silico methods like Molecular Mechanics-Poisson Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) calculations can provide profound insights into the binding affinity and interactions between a ligand and its target protein. nih.gov These computational studies have been successfully used to elucidate the inhibition mechanism of nicotinamide (B372718) on the sirtuin enzyme SIRT3, demonstrating how the inhibitor competes with the cofactor NAD+. nih.gov Such modeling could predict the binding mode and affinity of this compound for various targets, guiding further chemical optimization.

Experimental Methodologies: Advanced experimental techniques are required to validate computational findings. For PARP inhibitors, for example, two primary mechanisms of action are proposed: the direct inhibition of enzymatic activity and the "trapping" of the PARP enzyme on damaged DNA. mdpi.com Fluorescence-based assays can be used to measure the dissociation of the PARP-DNA complex and quantify the trapping effect of different inhibitors. mdpi.com Furthermore, investigating the impact of a compound on complex signaling pathways, such as the p53-dependent DNA damage response, can reveal its broader cellular effects. Studies on the PARP inhibitor 3-aminobenzamide (B1265367) showed it could suppress G1 cell cycle arrest following gamma-irradiation, pointing to a role in regulating p53-mediated pathways. oatext.com

Exploration of New Therapeutic Areas Based on Aminomethylbenzamide Scaffolds

The versatility of the aminomethylbenzamide scaffold, demonstrated by the diverse biological activities of its analogs, opens up numerous possibilities for new therapeutic applications. By exploring different substitution patterns and related heterocyclic systems—a strategy known as scaffold hopping—researchers can adapt the core structure to target a wide range of diseases. researchgate.net

Oncology: The most established therapeutic area for benzamide derivatives is oncology, primarily through the inhibition of PARP. taylorandfrancis.com Compounds like 3-aminobenzamide are potent PARP inhibitors that enhance the efficacy of DNA-damaging agents and radiation. taylorandfrancis.commedchemexpress.com Given this precedent, this compound is a strong candidate for development as a PARP inhibitor for cancer therapy.

Infectious Diseases: Research has shown that 4-(aminomethyl)benzamide derivatives are remarkably potent inhibitors of Ebola and Marburg virus entry. nih.gov These compounds demonstrate good metabolic stability, making them suitable for further optimization as antiviral agents. nih.gov This finding suggests that the aminomethylbenzamide scaffold could be adapted to create broad-spectrum antiviral drugs targeting other enveloped viruses.

Metabolic and Age-Related Diseases: Sirtuins, a class of enzymes regulated by NAD+, are key players in metabolism and aging. nih.gov Nicotinamide, a structural analog of the benzamide head group, is a known sirtuin inhibitor. nih.gov This suggests that aminomethylbenzamide derivatives could be developed as modulators of sirtuin activity for treating metabolic disorders or age-related conditions.

The table below summarizes the demonstrated activities of various benzamide-based scaffolds, highlighting the potential therapeutic avenues for new derivatives like this compound.

Table 1: Biological Targets and Therapeutic Potential of Various Benzamide Scaffolds

| Scaffold/Compound | Primary Target(s) | Potential Therapeutic Area | Reference(s) |

| 3-Aminobenzamide | Poly(ADP-ribose) Polymerase (PARP) | Oncology, Ischemia-Reperfusion Injury | medchemexpress.com, taylorandfrancis.com |

| 4-(Aminomethyl)benzamide Derivatives | Ebola Virus Glycoprotein | Infectious Disease (Filoviruses) | nih.gov |

| 4-(Arylaminomethyl)benzamide Derivatives | Bcr-Abl Tyrosine Kinase | Oncology (Chronic Myeloid Leukemia) | nih.gov |

| Nicotinamide (related benzamide) | Sirtuins (e.g., SIRT3) | Metabolic and Age-Related Diseases | nih.gov, nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(aminomethyl)-N-methylbenzamide in laboratory settings?

- Answer : Standard handling requires flame-retardant antistatic clothing, nitrile gloves inspected prior to use, and respiratory protection in poorly ventilated areas . Avoid skin/eye contact and electrostatic buildup. Spills should be contained using vacuum systems or inert absorbents, followed by disposal in sealed containers compliant with local regulations . For storage, maintain at -20°C in airtight containers with desiccants to prevent hydrolysis .